2,8-Dibromo-4-(trifluoromethyl)quinoline

Overview

Description

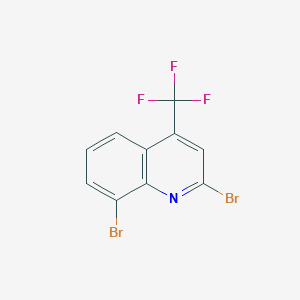

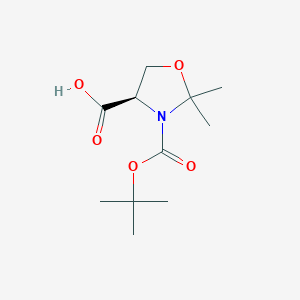

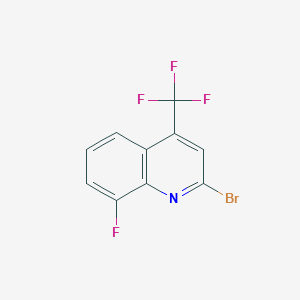

2,8-Dibromo-4-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4Br2F3N. It is a derivative of quinoline, a heterocyclic aromatic compound .

Molecular Structure Analysis

The X-ray crystal structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline, a key intermediate in the synthesis of potent antimalarial agents, has been established . It crystallizes in the monoclinic space group P21/c with cell parameters a = 16.678(2)Å, b = 17.492(7)Å, c = 8.286(4)Å, β = 97.50(2), V = 2396.5(16)Å3 and Z = 4 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,8-Dibromo-4-(trifluoromethyl)quinoline include a molecular weight of 354.95 g/mol. The melting point of a similar compound, 4-Bromo-2,8-bis(trifluoromethyl)quinoline, is 62-64 °C .Scientific Research Applications

Chemical Synthesis and Structural Elaboration

One study describes the synthesis of 4-(Trifluoromethyl)quinoline derivatives through a series of reactions starting from Et 4,4,4-trifluoroacetoacetate and anilines, followed by cyclization and modifications to afford various quinoline derivatives. This process includes the generation of 2-bromo-4-(trifluoromethyl)quinolines, highlighting the versatile synthetic utility of trifluoromethylated quinolines in organic chemistry (Lefebvre, Marull, & Schlosser, 2003).

Crystallographic Analysis

Another research effort focused on the crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines , revealing insights into cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structural motifs are crucial for understanding the physical properties and potential applications of these compounds (de Souza, Gonçalves, Wardell, & Wardell, 2015).

Bioimaging Applications

Trifluoromethyl quinoline derivatives have been identified for their applications in bioimaging. A study on 7-aminoquinolines demonstrated that quinolines containing amino and trifluoromethyl groups exhibit strong intramolecular charge-transfer fluorescence. Some derivatives specifically target the Golgi apparatus in various cell lines, indicating their utility as Golgi-localized probes for live-cell imaging (Chen et al., 2019).

Photophysics and Material Science

Research into Y-shaped tri-fluoromethyl substituted quinoxalines highlights their optical properties and potential in material sciences. The study explores absorption, emission, quantum yield, and Aggregation Induced Emission (AIE), revealing significant insights into the photophysical properties influenced by the trifluoromethyl group (Rajalakshmi & Palanisami, 2020).

Molecular Docking and DNA Interactions

Further investigation into hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline systems has provided valuable data on photophysics, selective DNA/HSA bio-interactions, and molecular docking studies. These compounds were synthesized via CuAAC reactions, demonstrating significant bio-interactions with DNA and human serum albumin, which could have implications in medicinal chemistry and drug design (Kappenberg et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-2,8-bis(trifluoromethyl)quinoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name |

2,8-dibromo-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2F3N/c11-7-3-1-2-5-6(10(13,14)15)4-8(12)16-9(5)7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABFGNMBYOKEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dibromo-4-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)

![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)